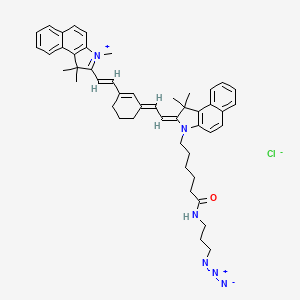

Cyanine7.5 azide (chloride)

Description

BenchChem offers high-quality Cyanine7.5 azide (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine7.5 azide (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H55ClN6O |

|---|---|

Molecular Weight |

767.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |

InChI Key |

FPZSVKZEBJWZOE-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Cyanine7.5 Azide Chloride Spectral Characterization & Bioconjugation

[1]

Executive Summary

Cyanine7.5 azide chloride (Cy7.5-N3) is a near-infrared (NIR) fluorescent probe designed for deep-tissue imaging and high-sensitivity biochemical analysis.[][2][3] Distinguished by its rigid polymethine chain, this fluorophore offers a quantum yield (

This guide details the physicochemical properties, spectral characteristics, and validated bioconjugation protocols for Cy7.5 azide chloride.[] It specifically addresses the "chloride" salt form, which dictates strict solubility requirements distinct from sulfonated analogs.[]

Part 1: Physicochemical & Spectral Properties[2][4]

Core Specifications

The chloride counterion in Cyanine7.5 azide dictates its solubility profile. Unlike hydrophilic sulfonated cyanines, this molecule is lipophilic and requires organic co-solvents for effective solubilization.[]

| Parameter | Value | Unit | Notes |

| Excitation Max ( | 788 | nm | Measured in DMSO/PBS |

| Emission Max ( | 808 | nm | NIR-I Window |

| Extinction Coeff.[][2][4] ( | 223,000 | At 788 nm | |

| Quantum Yield ( | 0.10 | - | ~20% higher than Cy7 |

| Stokes Shift | 20 | nm | Minimizes self-quenching |

| Molecular Weight | 767.44 | g/mol | Formula: |

| Solubility | DMSO, DMF, DCM | - | Low water solubility |

| Appearance | Green Powder | - | Protect from light |

Spectral Analysis & Biological Utility

Cyanine7.5 operates in the Near-Infrared I (NIR-I) window (700–900 nm) .[][2] In this region, the absorption coefficients of hemoglobin (

Part 2: Bioconjugation Mechanism (Click Chemistry)[1][2][6]

The azide functional group on Cy7.5 allows for bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2]

Reaction Pathway

The diagram below illustrates the conjugation logic. The chloride salt form necessitates a pre-solubilization step in an organic solvent before introduction to the aqueous reaction buffer.

Figure 1: Workflow for solubilizing and conjugating Cy7.5 Azide Chloride via Copper-Catalyzed Click Chemistry.

Part 3: Experimental Protocols

Preparation of Stock Solution

Critical: Do not attempt to dissolve Cy7.5 azide chloride directly in aqueous buffers (PBS, Tris).[] It will precipitate, leading to incorrect concentration calculations and labeling artifacts.[][2]

-

Weighing: Weigh 1 mg of Cy7.5 azide chloride (

g/mol ). -

Solvent: Add 130

of anhydrous DMSO or DMF to achieve a 10 mM stock solution . -

Storage: Aliquot into light-tight tubes and store at -20°C. Stable for 6 months if kept anhydrous.

CuAAC Labeling Protocol (Protein/Peptide)

This protocol assumes the target biomolecule has been pre-functionalized with a terminal alkyne or DBCO group.[2]

Reagents:

-

Protein-Alkyne (in PBS, pH 7.4)

-

CuSO

(100 mM in water)[][2] -

THPTA Ligand (500 mM in water) – Prevents copper-induced protein degradation.[][2]

-

Sodium Ascorbate (500 mM in water) – Freshly prepared.[][2]

Step-by-Step:

-

Mixture Setup: Dilute Protein-Alkyne to 1–5 mg/mL in PBS.

-

Dye Addition: Add Cy7.5 Azide stock to the protein solution.

-

Catalyst Complexing: Premix CuSO

and THPTA (1:5 molar ratio) and incubate for 5 minutes. -

Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate (final conc. 5 mM).

-

Incubation: Incubate for 30–60 minutes at Room Temperature (RT) in the dark.

-

Quenching: Add EDTA (10 mM final) to chelate copper.

Purification & Validation

Unreacted dye must be removed to prevent non-specific background binding.[][2]

Part 4: Spectral Validation Workflow

To ensure the integrity of the fluorophore post-conjugation, a spectral scan is required.

Figure 2: Quality Control Decision Tree for Cy7.5 Conjugates.

Troubleshooting Common Issues

-

Blue-Shifted Absorbance (H-Aggregates): If the absorbance peak shifts to ~700-750 nm, the dye has stacked (H-aggregates).[][2] Solution: Add a chaotic agent (e.g., 10% DMSO or 0.1% Tween-20) or reduce the labeling ratio.[][2]

-

Low Fluorescence Signal: Often caused by quenching from Copper residues.[][2] Solution: Ensure thorough dialysis with EDTA-containing buffer.[][2]

References

An In-Depth Technical Guide to Cyanine7.5 Azide Chloride for Advanced Bio-conjugation and In Vivo Imaging

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Cyanine7.5 (Cy7.5) azide chloride (CAS Number: 1628790-36-2). We will delve into its core properties, explore its primary applications, and provide detailed, field-proven protocols to ensure successful implementation in your research. This document moves beyond a standard data sheet to explain the causality behind experimental choices, empowering users to optimize their results.

Introduction: The Power of Near-Infrared (NIR) Bioorthogonal Chemistry

Cyanine7.5 azide is a near-infrared (NIR) fluorescent dye featuring a reactive azide (-N₃) functional group.[1][] Its significance in modern biological research stems from two key features:

-

Near-Infrared Emission: The Cy7.5 fluorophore absorbs and emits light in the NIR spectrum (approximately 788 nm and 808 nm, respectively).[3] This "optical window" in biological tissues minimizes autofluorescence from endogenous molecules, allowing for deep tissue penetration and high signal-to-noise ratios in complex biological systems, making it exceptionally well-suited for in vivo imaging.[][3][4][5]

-

Bioorthogonal Reactivity: The azide group is the cornerstone of its utility in bioconjugation. It is a key component in "click chemistry," a class of reactions that are highly specific, efficient, and biocompatible.[6][7] The azide group does not react with native biological functional groups, ensuring that the dye can be precisely attached to a molecule of interest that has been pre-functionalized with a complementary alkyne group, without off-target side reactions.[1][6][7]

This combination makes Cy7.5 azide an invaluable tool for selectively labeling and tracking biomolecules like proteins, antibodies, and oligonucleotides to monitor their localization and dynamics in cells and living organisms.[1][5][8]

Physicochemical and Spectroscopic Properties

A thorough understanding of the dye's properties is critical for experimental design, including calculating labeling ratios and configuring imaging instrumentation.

| Property | Value | Source(s) |

| CAS Number | 1628790-36-2 | [1][3] |

| Molecular Formula | C₄₈H₅₅ClN₆O | [1][][3] |

| Molecular Weight | 767.44 g/mol | [1][][3] |

| Appearance | Green to dark blue solid/powder | [3][9] |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [3][9][10] |

| Excitation Maximum (λex) | ~788 nm | [3] |

| Emission Maximum (λem) | ~808 nm | [3] |

| Molar Extinction Coefficient (ε) | ~223,000 L·mol⁻¹·cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | [3] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [3][9][10] |

Insight: The high molar extinction coefficient indicates strong light absorption, contributing to the brightness of the fluorophore. The rigid, bridged polymethine chain in the Cy7.5 structure enhances its quantum yield compared to similar, non-bridged dyes, resulting in a brighter signal for sensitive applications.[3] While soluble in common organic solvents like DMSO for stock preparation, its low aqueous solubility necessitates careful consideration of solvent concentration in labeling reactions to prevent precipitation of the dye or the target biomolecule.

Core Application: Bioorthogonal Labeling via Click Chemistry

The primary application of Cy7.5 azide is the covalent labeling of alkyne-modified biomolecules. This is most commonly achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

The CuAAC Mechanism: A Self-Validating System

The CuAAC reaction joins the azide group of the Cy7.5 dye with a terminal alkyne on a target molecule to form a stable triazole linkage.[6][11][12] The reaction is exceptionally robust due to its high thermodynamic driving force and specificity.

Causality Explained: The reaction's success hinges on the use of a Cu(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude (10⁷ to 10⁸ fold) compared to the uncatalyzed thermal reaction.[11] This allows the reaction to proceed rapidly at room temperature and in aqueous, biocompatible conditions (pH 4-12).[11] The catalyst ensures the specific formation of the 1,4-disubstituted triazole isomer, leading to a homogenous product.[12] Because neither azides nor terminal alkynes are typically found in biological systems, the reaction is highly bioorthogonal, meaning it proceeds with high fidelity without cross-reacting with other functional groups present on proteins or cells.[6][7]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Field-Proven Protocol: Labeling an Alkyne-Modified Antibody

This protocol provides a robust methodology for labeling an antibody that has been metabolically or chemically modified to contain an alkyne group.

A. Pre-Reaction Preparation (Self-Validation Pillar)

-

Antibody Purification & Buffer Exchange: The purity of the antibody is paramount. Commercial antibody preparations often contain stabilizers like BSA or amine-containing buffers (e.g., Tris, glycine) which must be removed.[][14]

-

Action: Perform a buffer exchange into an amine-free, azide-free buffer such as PBS (pH 7.2-7.5) using a desalting column or ultrafiltration device (e.g., Amicon Ultra with an appropriate molecular weight cut-off).[][14]

-

Causality: Tris and glycine contain primary amines that can interfere with other labeling chemistries, and sodium azide can interfere with the click reaction. BSA will compete for labeling. This step ensures only the target antibody is present.

-

-

Prepare Reagents:

-

Cy7.5 Azide Stock: Dissolve the solid Cy7.5 azide chloride in anhydrous DMSO to a stock concentration of 10 mM.[10][15] Vortex thoroughly. Store any unused solution at -20°C, protected from light.[10][15]

-

Catalyst Solution: Prepare a fresh solution of a Cu(I) source and a stabilizing ligand. A common choice is copper(II) sulfate (CuSO₄) pre-mixed with a reducing agent like sodium ascorbate, which generates Cu(I) in situ.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. Ascorbate is prone to oxidation, so freshness is critical for catalytic efficiency.[16]

-

B. Conjugation Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Alkyne-modified antibody (e.g., 100 µg in 90 µL of PBS). The final protein concentration should ideally be 1-2 mg/mL.[8]

-

Cy7.5 azide stock solution (e.g., 2-5 µL of 10 mM stock for a 5-10 fold molar excess over the antibody). The optimal ratio may require empirical testing.[]

-

Insight: Starting with a lower dye-to-protein ratio can help prevent over-labeling, which might compromise antibody function or cause aggregation.[]

-

-

Initiate Catalysis: Add the catalyst components. First, add the CuSO₄ solution to a final concentration of ~50 µM. Then, add the sodium ascorbate solution to a final concentration of ~500 µM.

-

Causality: The excess of ascorbate ensures the copper remains in its active Cu(I) state throughout the reaction and helps mitigate oxidative damage to the protein.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing (e.g., on a rotator) can enhance reaction efficiency.

C. Purification and Quality Control

-

Removal of Unconjugated Dye: It is crucial to remove all free Cy7.5 azide, as it will interfere with downstream applications and quantification.

-

Action: Use a gel filtration or desalting spin column appropriate for the antibody's size.[17][18] Equilibrate the column with PBS, apply the reaction mixture, and centrifuge according to the manufacturer's protocol.[17] The labeled antibody will elute, while the smaller, unconjugated dye molecules are retained.

-

-

Quantification (Degree of Labeling): Determine the final concentration of the antibody and the average number of dye molecules per antibody (Degree of Labeling, DOL).

-

Action: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for the Cy7.5 dye) using a spectrophotometer.

-

Calculation:

-

Protein Conc. (M) = [A₂₈₀ - (A₇₈₈ × CF₂₈₀)] / ε_protein

-

Dye Conc. (M) = A₇₈₈ / ε_dye

-

DOL = Dye Conc. / Protein Conc.

-

-

Note: CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer). ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG). ε_dye is the molar extinction coefficient of Cy7.5 (~223,000 M⁻¹cm⁻¹).

-

Trustworthiness: An optimal DOL for antibodies is typically between 2 and 5. A DOL that is too high can lead to fluorescence quenching and loss of antibody binding affinity.[]

-

Caption: Workflow for Labeling Alkyne-Modified Antibodies with Cy7.5 Azide.

Advanced Application: In Vivo Fluorescence Imaging

The premier application for Cy7.5-labeled biomolecules is non-invasive in vivo imaging. The NIR properties of the dye allow for visualization of biological processes within a living animal with high sensitivity.[4][5][]

Rationale for In Vivo Use

-

Tissue Transparency: Biological tissues have minimal absorption and scattering in the NIR window (700-900 nm), allowing photons emitted from Cy7.5 to travel through tissue and be detected externally.[][3]

-

Low Autofluorescence: Endogenous fluorophores (like NADH and flavins) are not excited by NIR light, resulting in a dark background and a significantly improved signal-to-noise ratio compared to visible-light fluorophores.[5]

-

Improved Quantum Yield: Cy7.5 exhibits a higher fluorescence quantum yield compared to other NIR dyes like Indocyanine Green (ICG), providing a brighter signal for detecting low-abundance targets.[20]

General Protocol for In Vivo Imaging in a Mouse Model

This protocol outlines the general steps for imaging the biodistribution of a Cy7.5-labeled antibody in a tumor-bearing mouse model.

-

Animal Preparation:

-

Probe Administration:

-

Dilute the purified Cy7.5-labeled antibody conjugate in sterile, endotoxin-free PBS.

-

Inject the probe via tail vein injection (typically 100-200 µL).[21] The optimal dose must be determined empirically for each conjugate.

-

-

Imaging:

-

Place the anesthetized mouse in a prone position inside a small animal in vivo imaging system (IVIS) equipped with the appropriate NIR excitation and emission filters.

-

Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to track the probe's circulation, accumulation at the target site (e.g., tumor), and clearance from non-target organs.[21]

-

-

Ex Vivo Analysis (Validation):

-

After the final imaging time point, humanely euthanize the animal.

-

Quickly dissect key organs (tumor, liver, kidneys, spleen, muscle, etc.).[21]

-

Arrange the organs in the imaging system and acquire a final ex vivo image to confirm the biodistribution and quantify the fluorescence intensity in each tissue. This step validates the in vivo observations.

-

Conclusion

Cyanine7.5 azide chloride is a powerful and versatile tool for researchers in biology and medicine. Its superior near-infrared spectroscopic properties, combined with the specificity and efficiency of azide-alkyne click chemistry, enable the precise labeling of biomolecules for high-sensitivity applications. From tracking antibodies in cell culture to performing non-invasive in vivo imaging in preclinical models, Cy7.5 azide provides a reliable method for visualizing complex biological processes, accelerating discoveries in diagnostics and targeted therapeutics.[22]

References

-

ResearchGate. (2023, May 22). Fluorescent properties of cyanine dyes as a matter of the environment. Retrieved from [Link]

-

PubMed. (n.d.). Cyanine Dyes as Contrast Agents for Near-Infrared Imaging in Vivo: Acute Tolerance, Pharmacokinetics, and Fluorescence Imaging. Retrieved from [Link]

-

Hiyka. (n.d.). Applications of Azide Gold Nanoparticles in Bioconjugation. Retrieved from [Link]

-

AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 26.27: Technical Brief – Use of Click Chemistry for Possible Crosslinking, Click Synthesis of a Potentially Useful azido support and New Click Product - Cyanine 7 Azide. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

protocols.io. (2023, December 29). Antibody Purification and Labeling. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 5. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. apexbt.com [apexbt.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 14. Antibody Purification and Labeling [protocols.io]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. lumiprobe.com [lumiprobe.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. hiyka.com [hiyka.com]

Technical Deep Dive: Solubility & Handling of Cyanine7.5 Azide

Executive Summary

Effective bioconjugation with Near-Infrared (NIR) fluorophores requires a precise understanding of their solvatochromic and solubility properties.[] Cyanine7.5 azide (non-sulfonated) is inherently hydrophobic, exhibiting high solubility in organic solvents like DMSO but negligible solubility in water , where it suffers from immediate aggregation and fluorescence quenching.[]

This guide delineates the critical handling differences between the standard Cyanine7.5 azide and its hydrophilic analog, Sulfo-Cyanine7.5 azide .[] Failure to distinguish between these two variants is the primary cause of labeling failure, precipitation, and low quantum yield in "click" chemistry workflows.

Molecular Characteristics & Solubility Profile[1][2][3][4][5][6]

To optimize your protocol, you must first verify which variant of the dye you possess. The solubility mechanism is dictated by the presence or absence of sulfonate (

Comparative Solubility Data

| Feature | Cyanine7.5 Azide (Standard) | Sulfo-Cyanine7.5 Azide (Hydrophilic) |

| Core Structure | Hydrophobic Polymethine Chain | Sulfonated Polymethine Chain |

| Primary Solvent | DMSO (Dimethyl sulfoxide), DMF | Water , PBS, Aqueous Buffers |

| Water Solubility | Low / Insoluble (< 1 µM without co-solvent) | High (> 10 mM) |

| Aggregation Risk | Critical: Forms non-fluorescent H-dimers in water.[] | Low: Charge repulsion prevents stacking.[] |

| Stock Preparation | 10 mM in anhydrous DMSO | 10 mM in Water or DMSO |

| Primary Application | Labeling in organic/aqueous mixtures; intracellular targets.[] | Labeling cell-surface proteins; in vivo imaging; aqueous-only systems.[] |

Critical Mechanistic Insight: Cyanine dyes possess a planar, aromatic structure.[] In aqueous environments, the hydrophobic effect drives non-sulfonated Cyanine7.5 molecules to stack face-to-face (H-aggregates).[] This stacking causes a hypsochromic shift (blue shift) in absorption and drastic fluorescence quenching (Aggregation-Caused Quenching, or ACQ).[] Therefore, water is not just a poor solvent; it actively degrades the optical performance of the dye.

Experimental Protocols

Protocol A: Reconstitution & Storage (The "Golden Rule")[1]

Regardless of the downstream application, DMSO is the universal stock solvent for Cyanine7.5 azide to ensure long-term stability and prevent hydrolysis.[]

-

Solvent Choice: Use anhydrous DMSO (99.9%, stored over molecular sieves).[] Water content in DMSO accelerates dye degradation during freeze-thaw cycles.[]

-

Concentration: Prepare a 10 mM stock solution .

-

Calculation: Dissolve 1 mg of Cyanine7.5 azide (MW ~767.44 g/mol ) in ~130 µL of DMSO.[][2]

-

-

Storage: Aliquot immediately into light-protective amber tubes (e.g., 10 µL aliquots) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Co-Solvent Pulse" Method for Aqueous Labeling

When labeling biomolecules (proteins, antibodies, DNA) with the hydrophobic Cyanine7.5 azide , you must maintain a delicate balance: enough organic solvent to keep the dye soluble, but low enough to prevent protein denaturation.[]

Target: Final reaction volume containing 5–10% DMSO.

Step-by-Step Workflow:

-

Prepare Biomolecule: Dissolve your alkyne-modified biomolecule in PBS or HEPES buffer (pH 7.4). Ensure concentration is high (e.g., 2–5 mg/mL) to allow for dilution.[]

-

Prepare Dye Working Solution: Dilute the 10 mM DMSO stock of Cyanine7.5 azide into a fresh intermediate DMSO solution if necessary.

-

The Pulse Addition:

-

While vortexing the aqueous protein solution gently, slowly add the Cyanine7.5 azide (in DMSO).

-

Do NOT add the aqueous buffer to the DMSO dye; this causes immediate precipitation of the dye. Always add Organic -> Aqueous .

-

-

Incubation: Proceed with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC) reaction.[]

-

Purification: Remove unreacted dye and organic solvent via Gel Filtration (e.g., Sephadex G-25) or Dialysis.[] Note: The hydrophobic dye may stick to some filtration membranes; cellulose acetate is recommended.[]

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision path for solvent selection and the "Pulse" method to avoid aggregation.

Figure 1: Solvent selection logic tree preventing aggregation-induced quenching (ACQ) in Cyanine7.5 bioconjugation.[]

Troubleshooting & Stability

Common Failure Modes

| Symptom | Root Cause | Corrective Action |

| Precipitation upon addition to buffer | Rapid change in solvent polarity ("Shocking" the dye).[] | Increase DMSO % in final mix or switch to Sulfo-Cyanine7.5 . |

| Low Fluorescence (Quenching) | Dye H-aggregation due to low solubility.[] | Add non-ionic detergent (e.g., 0.05% Tween-20) or use Sulfo-variant.[] |

| Loss of Reactivity | Hydrolysis of the azide or ester group. | Use anhydrous DMSO for stocks.[] Store under Argon/Nitrogen.[] |

Stability Data

-

Solid State: Stable for 12–24 months at -20°C in the dark [1].[]

-

DMSO Stock: Stable for 6–12 months at -20°C.[]

-

Aqueous Solution: Unstable.[] Prepare immediately before use. Do not store aqueous dilutions.

References

-

Interchim. Cyanine Dyes: Handling and Solubility Guidelines. Retrieved from [Link][]

Sources

Absorption Maximum of Cyanine7.5 Azide Conjugates: A Technical Guide

Part 1: Executive Summary & Spectral Architecture

Cyanine7.5 (Cy7.[1][2][3][4][5][6]5) is a near-infrared (NIR) fluorophore that occupies a critical niche in in vivo imaging and high-parameter flow cytometry.[1][7] Unlike its predecessor Cy7, the Cy7.5 scaffold typically incorporates a rigidified polymethine chain (often a cyclohexenyl bridge), which suppresses non-radiative decay and enhances quantum yield (

When modified with an azide handle, Cy7.5 becomes a bioorthogonal power tool.[1] However, the effective absorption maximum is not a static number—it is a dynamic property influenced by solvent polarity, aggregation state, and conjugation chemistry.

The Core Spectral Metrics

The following data represents the "Gold Standard" spectral footprint for monomeric Cy7.5 azide in polar organic solvents (e.g., DMSO, DMF).

| Property | Value | Unit | Notes |

| Absorption Maximum ( | 788 | nm | |

| Emission Maximum ( | 808 | nm | Deep NIR emission, ideal for tissue penetration. |

| Extinction Coefficient ( | ~223,000 | High absorptivity enables sensitive detection.[1] | |

| Stokes Shift | ~20 | nm | Narrow shift requires high-quality filter sets.[1] |

| Quantum Yield ( | ~0.10 | - | Higher than standard Cy7; solvent dependent.[1] |

| Solubility | Organic | - | Soluble in DMSO/DMF; low water solubility.[1][4][5][8][] |

Critical Insight: The absorption peak of 788 nm is specific to the monomeric state.[1] In aqueous buffers (PBS, HEPES), Cy7.5 is highly prone to forming H-aggregates (face-to-face stacking), which causes a hypsochromic (blue) shift and severe fluorescence quenching. Trust the spectrum, not just the label.

Part 2: The Chemistry of Conjugation (Click Chemistry)

The utility of Cy7.5 Azide lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Mechanistic Impact on Spectra

A common misconception is that the formation of the triazole ring significantly alters the absorption maximum.[1]

-

Reality: The triazole linker formed during click chemistry acts as a non-conjugated or minimally conjugated spacer.[1] Therefore, the

of the Cy7.5-Conjugate remains virtually identical to the free Cy7.5-Azide (788 nm).[1] -

The Risk: The primary spectral risk is not chemical alteration, but solubility changes . Conjugating a hydrophobic dye (Cy7.[1]5) to a hydrophobic peptide can induce micelle formation, distorting the spectrum.

Visualization: The Conjugation Workflow

The following diagram illustrates the logical flow of the conjugation process and the critical checkpoints for spectral validation.

Figure 1: Logical workflow for Cy7.5 azide conjugation via CuAAC, highlighting the critical QC step at 788 nm.

Part 3: Validated Experimental Protocol

This protocol is designed to minimize aggregation and maximize conjugation efficiency.[1]

Materials

-

Cy7.5 Azide: 10 mM stock in anhydrous DMSO (Store at -20°C, desiccated).

-

Biomolecule-Alkyne: Peptide, Oligo, or Protein with terminal alkyne.

-

Catalyst Buffer: 100 mM Sodium Ascorbate (fresh), 10 mM CuSO4, 10 mM THPTA (ligand to protect biomolecules).

-

Reaction Buffer: PBS (pH 7.4) or HEPES. Avoid Azide preservatives.

Step-by-Step Methodology

-

Dye Preparation (The "Solvent Gap" Rule):

-

The Pre-Mix Strategy (Ligand Complexation):

-

Premix CuSO4 and THPTA ligand in a 1:2 molar ratio before adding to the reaction. This prevents copper-induced degradation of the dye or protein.[1]

-

-

The Reaction:

-

Purification (Crucial for Signal-to-Noise):

-

Quality Control (Self-Validation):

Part 4: Troubleshooting & Optimization

The primary failure mode with Cy7.5 is spectral distortion due to aggregation.[1]

| Symptom | Probable Cause | Corrective Action |

| Low Absorption at 788 nm | Dye precipitation or H-aggregation.[1] | Increase organic co-solvent (DMSO/DMF) to 20-30% during reaction.[1] Use sulfo-Cy7.5 if water solubility is critical.[1] |

| New Peak at ~700-730 nm | H-dimer formation (Blue shift).[1] | Add non-ionic detergent (e.g., 0.05% Tween-20) to the buffer.[1] |

| No Fluorescence | Quenching or Photo-bleaching.[1] | Check for heavy metal contamination.[1] Ensure reaction was performed in dark. Confirm 788 nm excitation source. |

| Precipitate in Tube | "Salting out" of the dye.[1] | The dye is hydrophobic.[1] Reduce salt concentration in buffer or switch to organic-compatible buffer. |

Visualization: Spectral Logic & Jablonski Diagram

Understanding the energy flow helps in selecting the right filters and troubleshooting quenching.[1]

Figure 2: Simplified Jablonski diagram showing the energy transition.[1] The 20 nm Stokes shift (788->808) necessitates precise filter separation to avoid crosstalk.

References

-

AxisPharm. (n.d.). Cyanine 7.5 (Cy7.[1][2][3][4][5][6][11]5) Dye Features and Applications. Retrieved from [Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. Spectrum [Cy7.5 (Cyanine-7.5)] | AAT Bioquest [aatbio.com]

- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 7. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

The Rigid Advantage: Engineering Superior Cy7.5 Fluorophores for NIR Applications

Topic: Advantages of Rigid Polymethine Chains in Cy7.5 Dyes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Polymethine Paradox"

In the development of Near-Infrared (NIR) contrast agents, heptamethine cyanine dyes (Cy7 and Cy7.5) are the gold standard due to their ability to penetrate deep tissue with minimal background autofluorescence. However, these dyes face a fundamental physical limitation known as the "Polymethine Paradox."

The long polymethine chain required to push absorption into the NIR region (700–900 nm) introduces significant structural flexibility. This flexibility allows for rapid trans-to-cis photoisomerization and high-frequency thermal vibrations upon excitation. These non-radiative decay pathways compete aggressively with fluorescence, resulting in:

-

Low Quantum Yield (Φ): Often <10% in aqueous environments.

-

Poor Photostability: Rapid bleaching under continuous laser excitation.

-

Short Fluorescence Lifetime: Limiting their use in time-resolved imaging.

The Solution: Structural rigidification.[1][2][3] By incorporating a cyclic ring (typically cyclohexenyl or cyclopentenyl) into the polymethine chain, researchers can mechanically "lock" the dye in its emissive trans-conformation. This guide details the mechanistic advantages, chemical versatility, and synthesis protocols of these rigidified Cy7.5 variants.

Molecular Mechanics of Rigidification

Suppression of Non-Radiative Decay

The primary advantage of rigid polymethine chains is the suppression of internal conversion. In flexible dyes (e.g., standard Indocyanine Green or open-chain Cy7), the excited state energy is dissipated through rotation around the methine bonds.

-

Flexible Chain: Excitation

Bond Rotation/Isomerization -

Rigid Chain (Cyclohexenyl): Excitation

Rotation Blocked

This mechanical restraint significantly increases the Fluorescence Quantum Yield (Φ) and extends the Fluorescence Lifetime (

The Meso-Chlorine "Master Key"

Most rigid Cy7.5 dyes (e.g., IR-780, IR-783) feature a chlorine atom at the central (meso) position of the cyclohexenyl ring. This is not merely structural; it is a reactive handle for Nucleophilic Substitution (S_RN1 or S_N1) .

-

Function: The meso-Cl allows for the direct conjugation of targeting ligands (amines, thiols, phenols) without requiring complex linkers on the indole side-chains.

-

Electronic Tuning: Substitution at this position alters the electron density of the polymethine chain, allowing for fine-tuning of the absorption/emission maxima (See Table 1).

Visualization: Energy Landscape & Isomerization

The following diagram illustrates how the rigid ring raises the activation energy for isomerization, forcing the molecule to relax via fluorescence.

Caption: Comparative energy dissipation pathways. Rigidification blocks the thermal isomerization route, funneling energy into fluorescence.

Comparative Performance Data

The following table contrasts the photophysical properties of standard "flexible" Cy7 variants against their rigidified counterparts (e.g., IR-780 derivatives).

Table 1: Photophysical Comparison of Flexible vs. Rigid Heptamethine Dyes

| Feature | Flexible Cy7 (Open Chain) | Rigid Cy7.5 (Cyclohexenyl) | Impact on Application |

| Quantum Yield (Φ) | 5% - 13% | 20% - 35% | Brighter signal allows for lower dosage and deeper imaging. |

| Photostability | Low (Bleaches in min) | High (Stable for hours) | Enables long-term tracking and time-lapse microscopy. |

| Stokes Shift | ~20 nm | ~20-30 nm | Rigid variants maintain narrow bands; specific substitutions can increase this. |

| Meso-Reactivity | Difficult/None | High (Meso-Cl) | Allows "one-pot" conjugation of drugs or antibodies. |

| Aggregation | High (H-aggregates) | Moderate | The ring adds hydrophobicity; requires sulfonation for aqueous solubility. |

Experimental Protocol: Self-Validating Meso-Substitution

This protocol describes the conjugation of a primary amine (e.g., an amino-drug or linker) to a rigid meso-chloro Cy7.5 dye (e.g., IR-780). Why this is Self-Validating: The substitution of the Chlorine atom with an Amine typically results in a significant hypsochromic shift (Blue Shift) of 50–100 nm in the absorption spectrum. If the peak does not shift, the reaction has failed.

Materials

-

Dye: IR-780 Iodide or Sulfo-Cy7.5-Cl (Rigid core).

-

Nucleophile: Primary amine-containing ligand (R-NH2).

-

Solvent: Anhydrous DMF or DMSO.

-

Base: Triethylamine (TEA) or DIPEA.

Step-by-Step Workflow

-

Preparation: Dissolve 1 eq. of Rigid Cy7.5-Cl in anhydrous DMF (Concentration ~5 mg/mL).

-

Activation: Add 2-3 eq. of TEA to the dye solution. Stir for 5 minutes under Nitrogen.

-

Expert Insight: The base neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Conjugation: Add 1.2 eq. of the amine ligand (R-NH2) dropwise.

-

Reaction: Heat to 40–50°C for 2–4 hours protected from light.

-

Note: Higher temperatures promote the S_RN1 mechanism but increase degradation risk.

-

-

Validation (The Checkpoint): Take a 5 µL aliquot and dilute in Methanol. Measure UV-Vis absorbance.

-

Success: Absorbance max shifts from ~780 nm (Green color) to ~650–700 nm (Blue color).

-

Failure: Absorbance remains at ~780 nm.

-

-

Purification: Precipitate with cold diethyl ether or purify via semi-prep HPLC.

Visualization: Synthesis & Validation Logic

Caption: Workflow for meso-substitution. The spectral shift serves as an immediate, instrument-based quality control step.

References

-

Impact of Cyanine Conformational Restraint in the Near-Infrared Range. Source: National Institutes of Health (PMC) [Link]

-

Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From Synthesis to Bioimaging. Source: MDPI (Molecules) [Link]

-

Near-infrared heptamethine cyanines (Cy7): From structure, property to application. Source: ResearchGate (Chinese Chemical Letters) [Link]

-

Opinion on Cyanine Dye Conjugates for Biomedical Applications. Source: Crimson Publishers [Link][4]

Sources

Methodological & Application

Application Note & Protocol: Copper-Catalyzed Click Chemistry with Cyanine7.5 Azide for Fluorescent Labeling

Authored by: A Senior Application Scientist

Introduction: The Power of Click Chemistry in Modern Research

In the landscape of bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency, selectivity, and biocompatibility.[1][2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering a robust method for covalently linking molecules.[3] The CuAAC reaction is characterized by its high yield, broad functional group tolerance, and the ability to be performed in aqueous media, making it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences.[1]

This application note provides a detailed protocol for the use of Cyanine7.5 (Cy7.5) azide, a near-infrared (NIR) fluorescent dye, in copper-catalyzed click chemistry.[][5] Cy7.5 is particularly advantageous for in vivo imaging due to the transparency of biological tissues in the NIR spectrum.[][5] By following this guide, researchers can effectively label alkyne-modified biomolecules with Cy7.5 for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[6]

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction significantly accelerates the rate of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[1] The key to this catalysis is the use of a copper(I) catalyst, which orchestrates the formation of the 1,4-disubstituted triazole regioisomer with high specificity.[1]

The catalytic cycle can be summarized as follows:

-

Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper acetylide.

-

Cycloaddition: A stepwise process involving the formation of a six-membered metallacycle intermediate occurs.[7]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

It is crucial to maintain copper in its +1 oxidation state for the reaction to proceed efficiently.[8] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to regenerate Cu(I) from any oxidized copper.[1][9]

Experimental Workflow Overview

Caption: A generalized workflow for the copper-catalyzed click chemistry reaction with Cyanine7.5 azide.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization depending on the specific alkyne-containing biomolecule.

Materials and Reagents

| Reagent | Recommended Supplier | Catalog Number (Example) | Storage |

| Cyanine7.5 Azide | Lumiprobe | 23480 | -20°C, desiccated, protected from light |

| Alkyne-modified Biomolecule | User-defined | - | Varies |

| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Room Temperature |

| THPTA Ligand | Sigma-Aldrich | 762342 | Room Temperature |

| Sodium Ascorbate | Sigma-Aldrich | A4034 | Room Temperature |

| Anhydrous DMSO | Sigma-Aldrich | D8418 | Room Temperature |

| Reaction Buffer (e.g., PBS) | Varies | - | 4°C |

| Purification Supplies (e.g., SEC column) | Varies | - | Varies |

Note: Tris-based buffers should be avoided as they can inhibit the reaction by chelating copper.[10]

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

-

Cyanine7.5 Azide (10 mM): Dissolve the appropriate amount of Cyanine7.5 azide in anhydrous DMSO. For example, for a product with a molecular weight of 767.44 g/mol , dissolve 7.67 mg in 1 mL of DMSO. Store at -20°C in small aliquots, protected from light.[5][11]

-

Alkyne-modified Biomolecule (1-10 mM): Dissolve the alkyne-containing molecule in a compatible buffer (e.g., PBS) to the desired concentration. The optimal concentration will depend on the specific biomolecule.

-

Copper(II) Sulfate (100 mM): Dissolve 24.97 mg of CuSO₄ pentahydrate in 1 mL of deionized water. Store at room temperature.

-

THPTA Ligand (200 mM): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) ion and improves reaction efficiency.[12][13] Dissolve the appropriate amount in deionized water.

-

Sodium Ascorbate (100 mM): Prepare this solution fresh for each experiment. Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water.

Step-by-Step Reaction Procedure

This protocol is for a final reaction volume of 100 µL. The reaction can be scaled as needed.

-

Prepare the Catalyst Premix: In a microcentrifuge tube, combine 2 µL of 100 mM CuSO₄ and 4 µL of 200 mM THPTA ligand. Mix well and let it stand for 2-3 minutes to allow for the formation of the copper-ligand complex.[3] The molar ratio of ligand to copper should be at least 2:1.[12]

-

Combine Reactants: In a separate microcentrifuge tube, add the following in the order listed:

-

X µL of your alkyne-modified biomolecule (aim for a final concentration of 10-100 µM).

-

Y µL of reaction buffer to bring the volume to 89 µL.

-

1 µL of 10 mM Cyanine7.5 azide (final concentration of 100 µM). A 1.5 to 10-fold molar excess of the azide over the alkyne is recommended.[14]

-

6 µL of the catalyst premix.

-

-

Initiate the Reaction: Add 4 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate should be around 4 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[12] Reaction times may need to be optimized.

-

Purification: Purify the Cy7.5-labeled biomolecule from unreacted dye and catalyst components. The choice of purification method will depend on the nature of the biomolecule. Common methods include:

-

Size-Exclusion Chromatography (SEC): Effective for separating larger biomolecules from smaller reactants.

-

Dialysis or Buffer Exchange: Suitable for removing small molecules from macromolecular conjugates.

-

Ethanol Precipitation: Can be used for oligonucleotides.[15]

-

Visualizing the CuAAC Mechanism

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Inactive catalyst (Cu(II) present)- Insufficient reducing agent- Low reagent concentrations- Steric hindrance | - Prepare sodium ascorbate solution fresh.- Increase the concentration of sodium ascorbate.- Increase the concentration of the azide and/or alkyne.- Increase reaction time and/or temperature (e.g., 37°C).- Consider a longer linker on the azide or alkyne. |

| Precipitation in Reaction | - High concentration of hydrophobic dye- Protein denaturation | - Add a co-solvent like DMSO (up to 10% v/v).- Decrease the concentration of the biomolecule.- Ensure the buffer conditions are optimal for your biomolecule. |

| High Background Fluorescence | - Incomplete removal of unreacted Cy7.5 azide | - Optimize the purification protocol.- Perform an additional purification step. |

| Reaction Inhibition | - Presence of chelating agents in the buffer (e.g., Tris, EDTA)- Use of non-optimal buffers | - Use a non-chelating buffer like PBS or HEPES.- Avoid high concentrations of chloride ions.[16] |

Conclusion

The copper-catalyzed click chemistry reaction with Cyanine7.5 azide is a powerful and versatile method for fluorescently labeling a wide range of biomolecules. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high labeling efficiencies and generate robustly labeled conjugates for advanced imaging and detection applications. The protocol provided herein serves as a comprehensive guide to empower researchers in their bioconjugation endeavors.

References

-

Pro-Adc. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

-

YOU Knowledge. (2022, October 7). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022 [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. ResearchGate. Retrieved from [Link]

-

Gandra, U. R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

-

SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

-

Basran, K., & Luedtke, N. W. (2025). “Click” disaggregation-induced emission of a fluorescent dye. RSC Publishing. Retrieved from [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Retrieved from [Link]

-

Cyan Dye. (n.d.). Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. interchim.fr [interchim.fr]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 7. youtube.com [youtube.com]

- 8. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. broadpharm.com [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Labeling of Alkyne-Modified Proteins with Cy7.5 Azide

Introduction: The Power of Bioorthogonal Labeling

In the quest to understand complex biological systems, the ability to selectively tag and visualize proteins in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific covalent coupling of a probe (like a fluorophore) to a target biomolecule in the presence of complex biological milieu, without interfering with native biochemical processes.[1][2] The Nobel Prize-winning "click chemistry," specifically the azide-alkyne cycloaddition, stands as the cornerstone of this field.[3] This reaction class is defined by its high efficiency, specificity, formation of a stable triazole linkage, and compatibility with aqueous environments.[][5]

This guide details the two premier methods for labeling alkyne-modified proteins with Cy7.5 azide, a near-infrared (NIR) fluorescent dye ideal for deep-tissue and in vivo imaging applications due to reduced background autofluorescence at its emission wavelength.[6][7] The two methods discussed are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The gold standard for in vitro labeling, prized for its rapid kinetics.[][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, essential for applications in living cells or organisms where copper toxicity is a concern.[2][9][10]

This document provides the scientific rationale, step-by-step protocols, and troubleshooting advice to empower researchers to successfully conjugate Cy7.5 azide to their alkyne-modified proteins of interest.

Workflow Overview: Two Paths to a Labeled Protein

The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly the tolerance of the biological system to copper and the nature of the alkyne modification on the protein. The diagram below illustrates the two distinct workflows.

Figure 1. General workflows for labeling alkyne-modified proteins.

Prerequisite: Generating the Alkyne-Modified Protein

Before labeling, the protein of interest must be equipped with an alkyne handle. The choice of alkyne (terminal vs. strained) dictates which labeling method can be used.

-

For CuAAC: A terminal alkyne is required. This is commonly introduced metabolically by replacing methionine with an analog like L-Homopropargylglycine (HPG) in cell culture.[11][12][13][14] This method incorporates the alkyne group into newly synthesized proteins.

-

For SPAAC: A strained alkyne , such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), is necessary to react with the Cy7.5 azide without a catalyst.[15][16][17] These are typically introduced by reacting the purified protein with an amine-reactive strained alkyne, such as DBCO-NHS ester, which targets lysine residues.[18]

Method Selection: CuAAC vs. SPAAC

Choosing the correct method is critical for experimental success. The primary consideration is the presence of living cells or the sensitivity of the protein to copper-induced oxidative damage.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Principle | Cu(I) ion catalyzes the [3+2] cycloaddition between a terminal alkyne and an azide.[][19] | Ring strain in a cyclooctyne drives the catalyst-free reaction with an azide.[2][9] |

| Kinetics | Very fast (minutes to 1-2 hours).[20] | Slower than CuAAC (typically 1-24 hours).[15] |

| Biocompatibility | Potentially cytotoxic due to copper ions. Best for in vitro labeling of purified proteins or cell lysates.[15] | Excellent biocompatibility. Ideal for live-cell imaging and in vivo applications as it is copper-free.[9][10][21] |

| Protein Handle | Terminal Alkyne (e.g., from HPG). | Strained Alkyne (e.g., DBCO, BCN).[22] |

| Reagents | Protein-Alkyne, Cy7.5-Azide, Cu(II) source, reducing agent (e.g., Sodium Ascorbate), Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA).[1][19] | Protein-Strained Alkyne, Cy7.5-Azide.[23] |

| Primary Use Case | Efficient labeling of purified proteins, proteomics sample prep, material functionalization.[8][24] | Live-cell surface labeling, in vivo imaging, labeling copper-sensitive proteins.[24][25] |

| Cost | Reagents (terminal alkynes, copper, ligands) are generally less expensive.[24] | Strained alkyne reagents (e.g., DBCO-NHS ester) are significantly more expensive.[15] |

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is optimized for the efficient labeling of purified, terminal alkyne-modified proteins in vitro.

Scientific Rationale

The CuAAC reaction requires a catalytic amount of Cu(I) ions.[] Since Cu(I) is unstable in aqueous buffers and can be readily oxidized to the inactive Cu(II) state, the reaction includes a reducing agent, typically sodium ascorbate, to continuously regenerate Cu(I) from Cu(II) (added as CuSO₄). However, this redox cycling can generate reactive oxygen species (ROS) that may damage proteins. To mitigate this, a water-soluble Cu(I)-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA is essential.[20][26] The ligand serves two critical functions: it protects the Cu(I) from oxidation and disproportionation, and it accelerates the cycloaddition reaction, leading to higher yields in shorter times.[1][19][27] A ligand-to-copper ratio of 5:1 is often used to ensure protein protection.[19][26]

Materials and Reagents

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers with strong chelating agents like EDTA.

-

Cy7.5 Azide (non-sulfonated)

-

Solvent: Anhydrous DMSO

-

Copper Stock (20 mM): Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water.

-

Ligand Stock (100 mM): THPTA in deionized water.[28]

-

Reductant Stock (100 mM): Sodium Ascorbate in deionized water. Note: Prepare this solution fresh immediately before use, as it is prone to oxidation.

-

Purification: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes, or SEC columns appropriate for the protein size.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of Cy7.5 Azide in anhydrous DMSO.[6]

-

Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate as described above. Store CuSO₄ and THPTA stocks at -20°C.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL (typically 20-100 µM).

-

Add Cy7.5 Azide stock solution to a final concentration of 2-5 molar equivalents over the protein concentration (e.g., for a 50 µM protein solution, add Cy7.5 azide to 100-250 µM).

-

Expert Tip: For hydrophobic dyes like non-sulfonated Cy7.5, adding the DMSO stock to the aqueous protein solution slowly while vortexing can prevent precipitation. The final DMSO concentration should ideally be kept below 10% (v/v).

-

-

Initiation of the 'Click' Reaction:

-

Prepare a "premix" of the catalyst by combining the CuSO₄ and THPTA ligand. For a final reaction volume of 100 µL:

-

Add 2.5 µL of 100 mM THPTA stock (final concentration: 2.5 mM).

-

Add 2.5 µL of 20 mM CuSO₄ stock (final concentration: 500 µM).

-

Vortex the premix gently. This creates a 5:1 ligand-to-copper ratio.

-

-

Add the 5 µL of the Copper/THPTA premix to the protein/azide solution.

-

Initiate the reaction by adding 5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 5 mM).

-

Vortex the reaction tube gently to mix.

-

-

Incubation:

-

Incubate the reaction at room temperature (or 37°C for potentially faster kinetics) for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy7.5 dye.

-

-

Purification:

-

Remove unreacted Cy7.5 azide and catalyst components by running the reaction mixture through a desalting column equilibrated with your buffer of choice (e.g., PBS).

-

Alternatively, use dialysis against a large volume of buffer with several buffer changes.

-

-

Verification and Quantification:

-

Confirm labeling by running the purified protein on an SDS-PAGE gel and visualizing the fluorescence using an NIR imaging system. A fluorescent band should appear at the molecular weight of your protein.

-

Quantify the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy7.5 dye (Amax ~750 nm).[29]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is designed for labeling strained-alkyne modified proteins and is the method of choice for live-cell applications or for proteins that are sensitive to copper.

Scientific Rationale

SPAAC leverages the high internal ring strain of a cyclooctyne to dramatically accelerate the reaction with an azide, completely obviating the need for a catalyst.[2] The reaction is highly bioorthogonal, as neither strained alkynes nor azides have endogenous reaction partners in biological systems.[9] The reaction proceeds by simply mixing the two components under physiological conditions.[10][21] While the kinetics are generally slower than CuAAC, they are sufficiently fast for effective labeling at low micromolar concentrations.[15]

Materials and Reagents

-

Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4).

-

Cy7.5 Azide

-

Solvent: Anhydrous DMSO

-

Purification: Desalting columns, dialysis cassettes, or SEC columns.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of Cy7.5 Azide in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 1-10 mg/mL (20-100 µM).

-

Add Cy7.5 Azide stock solution to a final concentration of 5-10 molar equivalents over the protein concentration. A higher excess is often used in SPAAC to drive the reaction to completion due to its slower kinetics compared to CuAAC.

-

-

Incubation:

-

Incubate the reaction for 2-24 hours. Typical conditions are room temperature or 37°C. For live-cell labeling, this step occurs in the cell culture incubator.

-

Protect the reaction from light.

-

-

Purification:

-

For in vitro reactions, purify the labeled protein using the same methods described for CuAAC (desalting column, dialysis) to remove excess Cy7.5 azide.

-

For cell-based labeling, purification involves washing the cells multiple times with buffer to remove unbound dye.

-

-

Verification and Quantification:

-

Confirm and quantify labeling using the same SDS-PAGE and spectrophotometric methods described in the CuAAC protocol.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Labeling Efficiency | (CuAAC) Inactive catalyst: Sodium ascorbate solution was not freshly prepared. | Always prepare sodium ascorbate solution immediately before use.[28] |

| (CuAAC) Presence of chelators (e.g., EDTA) in the protein buffer, sequestering copper ions. | Exchange the protein into a non-chelating buffer like PBS or HEPES before the reaction. | |

| (SPAAC) Insufficient incubation time or reagent concentration. | Increase the incubation time (up to 24h) or the molar excess of Cy7.5 azide. | |

| Inefficient alkyne incorporation into the protein. | Verify the presence of the alkyne handle on your protein using a different detection method (e.g., biotin-azide followed by streptavidin blot). | |

| Incorrect pH; reaction efficiency is optimal between pH 7-8. | Ensure the final reaction buffer pH is within the optimal range.[5] | |

| Protein Precipitation during Reaction | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v). Add the DMSO-based reagent stock slowly while mixing. |

| (CuAAC) Protein aggregation/denaturation due to oxidative damage. | Ensure the ligand-to-copper ratio is at least 5:1.[26] Consider degassing buffers to reduce oxygen. | |

| The protein is inherently unstable under the reaction conditions. | Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |

| High Background Signal after Purification | Non-specific binding of the hydrophobic Cy7.5 dye to the protein. | Add a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and purification buffers. Ensure purification is thorough. |

| Incomplete removal of unreacted Cy7.5 azide. | Use a desalting column with the correct molecular weight cutoff or extend dialysis time with more buffer changes. | |

| Unexpected Bands on SDS-PAGE Gel | (CuAAC) Protein cross-linking or degradation caused by ROS. | Increase the ligand concentration or use a more protective ligand like BTTAA.[20][26] Degas solutions before use. |

| Sample degradation. | Ensure protease inhibitors are added to protein samples if they have been freshly purified or thawed.[30] |

References

-

Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Cell Biology. Available at: [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols. Available at: [Link]

-

Hassan, S., et al. (2024). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. Authorea Preprints. Available at: [Link]

-

Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]

-

Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]

-

Wang, Y., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteomics. Available at: [Link]

-

Jiang, H., et al. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. ACS Chemical Biology. Available at: [Link]

-

Vankayala, S. L., et al. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. Available at: [Link]

-

GenicBio. Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenicBio. Available at: [Link]

-

Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. Available at: [Link]

-

Ozcelik, D., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ChemBioChem. Available at: [Link]

-

Kim, S., et al. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]

-

Plass, T., et al. (2012). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

-

Coffman, K. C., & Wu, J. Q. (2012). Determining absolute protein numbers by quantitative fluorescence microscopy. Methods in Cell Biology. Available at: [Link]

-

Zhang, L., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Bioconjugate Chemistry. Available at: [Link]

-

Rostami, A., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available at: [Link]

-

Bio-Techne. Western Blot Troubleshooting Guide. Bio-Techne. Available at: [Link]

-

Jena Bioscience. L-Homopropargylglycine (L-HPG). Jena Bioscience. Available at: [Link]

-

Guesdon, W. B., et al. (2022). Counting fluorescently labeled proteins in tissues in the spinning disk microscope using single-molecule calibrations. bioRxiv. Available at: [Link]

-

Zanetti-Domingues, L. C., et al. (2013). Quantitative determination of fluorescence labeling implemented in cell cultures. Biophysical Journal. Available at: [Link]

-

Glen Research. Product Review: DBCO. Glen Research. Available at: [Link]

-

Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at: [Link]

-

Molecular Devices. Protein Detection, Quantification and Analysis. Molecular Devices. Available at: [Link]

-

Johnson, J. A., et al. (2023). Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry. Bioengineering. Available at: [Link]

-

Devaraj, N. K., et al. (2009). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

-

Dieterich, D. C., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. Available at: [Link]

-

Jena Bioscience. CuAAC Reaction Ligand Test Kit. Jena Bioscience. Available at: [Link]

-

Wang, Y. J., et al. (2012). fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry. Electrophoresis. Available at: [Link]

-

Jedličková, H., et al. (2020). Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. STAR Protocols. Available at: [Link]

-

AxisPharm. Cyanine7.5 dye. AxisPharm. Available at: [Link]

-

ResearchGate. HPG labeling for newly synthesized proteins. ResearchGate. Available at: [Link]

-

Poole, C. F. F., et al. (2018). Strained Cycloalkynes as New Protein Sulfenic Acid Traps. Journal of the American Chemical Society. Available at: [Link]

-

Jena Bioscience. Fluorescent Amine Protein Labeling. Jena Bioscience. Available at: [Link]

Sources

- 1. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. jpt.com [jpt.com]

- 6. apexbt.com [apexbt.com]

- 7. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. glenresearch.com [glenresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 26. mdpi.com [mdpi.com]

- 27. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. vectorlabs.com [vectorlabs.com]

- 29. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]

- 30. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Note: High-Fidelity Conjugation of Cyanine7.5 Azide to Alkyne-Oligonucleotides via THPTA-Assisted CuAAC

Executive Summary

This guide details the conjugation of Cyanine7.5 (Cy7.5) azide to alkyne-modified oligonucleotides using Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Cy7.5 is a near-infrared (NIR) fluorophore (Ex: 788 nm / Em: 808 nm) critical for in vivo imaging due to its emission in the biological transparency window. However, its hydrophobicity and susceptibility to oxidative degradation present unique challenges compared to visible-spectrum dyes (e.g., FAM, Cy3).

Key Technical Differentiator: This protocol utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as the copper-stabilizing ligand.[2] Unlike the older TBTA ligand, THPTA is fully water-soluble and acts as a sacrificial antioxidant, shielding the oligonucleotide from copper-induced reactive oxygen species (ROS) degradation—a common failure point in DNA labeling.

Scientific Principles & Mechanism

The Reaction: CuAAC

The reaction couples a terminal alkyne on the oligonucleotide (typically 5'-Hexynyl or internal alkyne-dT) with the azide moiety of the Cy7.5 dye. The process is catalyzed by Cu(I), generated in situ from Cu(II) sulfate and sodium ascorbate.

The Challenge: Copper Toxicity & Dye Hydrophobicity

-

DNA Degradation: Free Cu(I) generates hydroxyl radicals via Fenton-like chemistry, which can cleave the DNA backbone.

-

Dye Aggregation: Cy7.5 is highly hydrophobic. Without sufficient organic co-solvent (DMSO), the dye precipitates, leading to low conjugation yields.

The Solution: THPTA Ligand

The THPTA ligand chelates Cu(I), maintaining its catalytic activity while blocking the generation of ROS. It also improves the solubility of the copper complex in the aqueous/organic mixture required for Cy7.5.

Workflow Visualization

Figure 1: Strategic workflow for Cy7.5 oligonucleotide conjugation. Note the pre-complexation of Copper and THPTA to ensure DNA safety.

Materials & Reagents

| Component | Specification | Storage |

| Alkyne-Oligonucleotide | 5'-Hexynyl or similar modification | -20°C |

| Cy7.5 Azide | >95% Purity (HPLC) | -20°C (Dark, Desiccated) |

| CuSO₄[3] · 5H₂O | 100 mM Stock in ddH₂O | Room Temp |

| THPTA Ligand | 250 mM Stock in ddH₂O | -20°C |

| Sodium Ascorbate | Solid powder (Make fresh 500 mM) | Room Temp |

| DMSO | Anhydrous, PCR Grade | Room Temp |

| 3M NaOAc | pH 5.2 (Sodium Acetate) | Room Temp |

| 1-Butanol | Water-saturated | Room Temp |

Detailed Protocol

Scale: This protocol is calibrated for 10 nmol of oligonucleotide. Scale linearly for larger amounts.

Step 1: Reagent Preparation[6]

-

Oligonucleotide Stock: Dissolve alkyne-oligo in ddH₂O to 0.5 - 1.0 mM .

-

Cy7.5 Stock: Dissolve Cy7.5 azide in anhydrous DMSO to 10 mM .

-

Pro-Tip: Cy7.5 is sensitive to moisture. Use single-use aliquots to prevent hydrolysis.

-

-

Catalyst Pre-Complex (Critical):

-

Mix 1 µL of 100 mM CuSO₄ with 2 µL of 250 mM THPTA.

-

Vortex and let sit for 5 minutes. The solution helps protect the DNA before the copper touches it.

-

-

Reductant: Dissolve 10 mg Sodium Ascorbate in 100 µL ddH₂O (approx. 500 mM). Must be prepared fresh.

Step 2: Reaction Assembly

Combine reagents in a 1.5 mL amber tube (or foil-wrapped) in the following strict order to prevent precipitation:

| Order | Reagent | Volume (µL) | Final Conc. | Notes |

| 1 | Alkyne-Oligo (1 mM) | 10 µL | 200 µM | |

| 2 | DMSO | 22 µL | ~50% v/v | Maintains dye solubility |

| 3 | 2M TEAA Buffer (pH 7) | 4 µL | 160 mM | Buffers reaction |

| 4 | Cu-THPTA Pre-mix | 3 µL | 0.5 mM Cu | Catalyst |

| 5 | Cy7.5 Azide (10 mM) | 5 µL | 1 mM (5 eq) | Excess dye drives reaction |

| 6 | Na-Ascorbate (500 mM) | 4 µL | 40 mM | Start Reaction |

| Total | ~50 µL |

Note: The high percentage of DMSO (approx 50%) is necessary because Cy7.5 is extremely hydrophobic. Lower DMSO concentrations often lead to dye crashing out of solution before reacting.

Step 3: Incubation

-

Flush the tube headspace with Nitrogen or Argon (optional but recommended for Cy7.5 stability).

-

Vortex gently.

-

Incubate at Room Temperature for 2–4 hours in the dark.

-

Self-Validation: The solution should remain a clear, deep green/blue. Turbidity indicates dye precipitation (add more DMSO if this occurs).

-

Step 4: Purification (The "Butanol Extraction" Method)

Ethanol precipitation alone often fails to remove unreacted Cy7.5 because the hydrophobic dye co-precipitates with the DNA. We use a butanol extraction first.[4]

-

Add 50 µL ddH₂O to the reaction (Total vol ~100 µL).

-

Add 500 µL of water-saturated 1-butanol .

-

Vortex vigorously for 30 seconds.

-

Centrifuge at max speed for 1 minute.

-

Remove the top (organic) blue/green layer and discard. The DNA remains in the bottom (aqueous) clear/faint blue phase.

-

Repeat steps 2-5 until the top layer is colorless (usually 2-3 times).

-

Ethanol Precipitation:

-

Take the bottom aqueous phase (~100 µL).

-

Add 10 µL 3M NaOAc (pH 5.2).

-

Add 1 µL GlycoBlue (optional carrier).

-

Add 300 µL cold 100% Ethanol.

-

Freeze at -20°C for 30 mins, spin at 14k rpm for 20 mins.

-

Wash pellet with 70% Ethanol. Air dry.

-

Quality Control (QC)

Verify the conjugate using UV-Vis spectroscopy.

-

Dissolve pellet in 100 µL buffer.

-

Measure absorbance at 260 nm (DNA) and 788 nm (Cy7.5).

-

Calculate Labeling Efficiency (DOL):

Success Criteria:

-

DOL should be 0.8 – 1.0 .

-

Mass Spectrometry (ESI-MS) should show a mass shift corresponding to: MW(Dye) + MW(Oligo) .

References

-

Mechanism of CuAAC & Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

-

THPTA for DNA Protection: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

-

Cy7.5 Properties: Lumiprobe Corporation. Cyanine7.5 azide properties and spectral data. Link

-

Butanol Extraction Method: Glen Research. Purification of Dye-Labeled Oligonucleotides. Link

Sources

- 1. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

Application Note: High-Integrity Preparation of Cyanine7.5 Azide Stock Solution in DMSO

Abstract & Scope

Cyanine7.5 (Cy7.[1][2][3][][5][6]5) azide is a near-infrared (NIR) fluorophore utilized extensively in in vivo imaging and flow cytometry due to its deep tissue penetration and minimal background autofluorescence.[] The azide moiety enables bio-orthogonal "Click Chemistry" (CuAAC or SPAAC) labeling of alkyne-modified biomolecules.[]